反式伊曲康唑

描述

Itraconazole, sometimes abbreviated as ITZ, is an antifungal medication used to treat a variety of fungal infections . This includes aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis . It may be given by mouth or intravenously .

Synthesis Analysis

Itraconazole is prepared using different surfactants, sodium lauryl sulfate (SLS) and sodium deoxycholate (SDC), through a thin lipid film hydration technique . A study also mentions the preparation of itraconazole and succinic acid cocrystals using pressurized CO2 .Molecular Structure Analysis

The structure of itraconazole-bound human NPC1 was determined at 4-Å resolution revealing that itraconazole binds to the center of NPC1 protein . Another study discusses the structural relaxation peak of itraconazole in thin layers when compared with bulk data .Chemical Reactions Analysis

Itraconazole is metabolized to hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole by cytochrome P450 3A4 . A study also mentions the analysis of itraconazole and its associated production impurities .Physical And Chemical Properties Analysis

Itraconazole–succinic acid cocrystals with physical and chemical properties similar to cocrystals produced using a traditional liquid antisolvent technique can be prepared by CO2 . Another study mentions the stability of itraconazole/Pluronic F127/Eduragit EPO (1:1:0.5) ternary system .科学研究应用

Antifungal Activity Enhancement

Itraconazole (ITZ) is a triazole antifungal agent characterized by broad-spectrum activity against fungal infections . A study aimed to prepare itraconazole as transferosomes (ITZ-TFS) to overcome the barrier function of the skin . ITZ-TFSs were prepared by thin lipid film hydration technique using different surfactants . This approach enhances the antifungal activity of itraconazole .

Skin Permeability Improvement

The main drawback of ITZ, when applied topically, is the low skin permeability due to the stratum corneum, the outermost layer of the skin . The study mentioned above also aimed to overcome this barrier function of the skin by preparing ITZ as transferosomes .

Drug Delivery Optimization

In another study, the aim was to develop cholic-acid-stabilized itraconazole nanosuspensions (ITZ-Nanos) with the objective of enhancing drug dissolution and oral absorption . This application focuses on improving the delivery of the drug to the target site.

Combined Treatments in Advanced Basal Cell Carcinoma

Itraconazole has been proposed as a possible adjuvant therapy in advanced basal cell carcinoma that is not responding to other treatments . This application is based on the Hedgehog pathway .

Neoplasm Progression Blockage

The same study also underlines the use of itraconazole to block neoplasm progression . This is another potential application in the field of oncology.

Modulation of Epigenetic Modification

Itraconazole has been suggested as a pivotal point to modulate epigenetic modification . This could have significant implications in the field of genetics and disease treatment.

作用机制

Target of Action

Trans-Itraconazole, a triazole antifungal agent, primarily targets the fungal cytochrome P450 enzyme, specifically 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Trans-Itraconazole interacts with its target, 14α-demethylase, by forming a complex with the active site or the haem iron of the enzyme . This interaction inhibits the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to fungal cell death .

Biochemical Pathways

The primary biochemical pathway affected by trans-Itraconazole is the ergosterol biosynthesis pathway . By inhibiting 14α-demethylase, trans-Itraconazole prevents the conversion of lanosterol to ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . This disruption in the ergosterol biosynthesis pathway results in increased cell membrane permeability and impaired function, ultimately leading to fungal cell death .

Pharmacokinetics

Trans-Itraconazole exhibits a terminal half-life ranging from 16 to 28 hours after a single dose, which increases to 34 to 42 hours with repeated dosing . The metabolite of itraconazole is excreted from the plasma more rapidly than the parent compound . The pharmacokinetic properties of trans-Itraconazole, including absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of trans-Itraconazole’s action include the inhibition of cell proliferation and induction of G1-phase cell-cycle arrest in various types of cancer cells . It has been shown to suppress tumor growth by inhibiting the HER2/AKT signaling pathway . Additionally, itraconazole has been found to induce the production of reactive oxygen species (ROS) in mitochondria, leading to significant oxidation of the mitochondrial membrane .

Action Environment

The action, efficacy, and stability of trans-Itraconazole can be influenced by environmental factors. For instance, the widespread use of azoles in agriculture and clinics can lead to the development of cross-resistance in several fungal species . Moreover, the action of trans-Itraconazole can be modulated by the presence of other substances in the environment, such as other antifungal compounds .

未来方向

There has been a welcome acceleration of the antifungal pipeline in recent years, with a number of new drug classes in clinical or pre-clinical development, as well as new focus on inhaled antifungal drug delivery . Another study mentions the concentration-dependent early antivascular, metabolic, and antitumor effects of itraconazole in patients with NSCLC .

属性

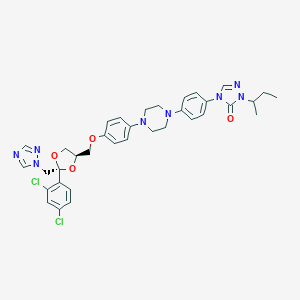

IUPAC Name |

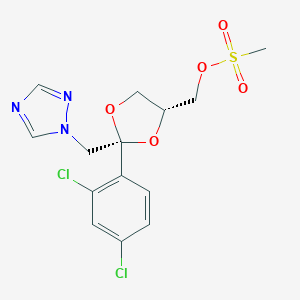

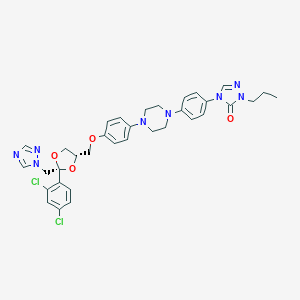

2-butan-2-yl-4-[4-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-KKHGCVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861071 | |

| Record name | trans-Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252964-65-1 | |

| Record name | trans-Itraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252964651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITRACONAZOLE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ63FB41CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

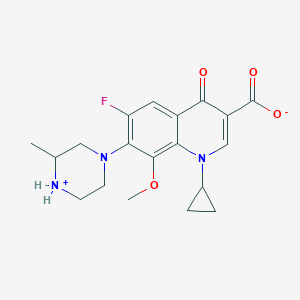

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

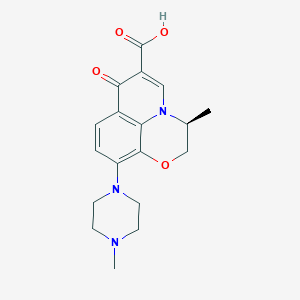

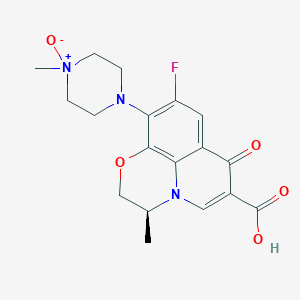

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B193918.png)

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)